1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
Overview
Description
1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea is a chemical compound with the molecular formula C₁₀H₁₀FIN₂O and a molecular weight of 320.1 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group and a substituted phenyl ring with both fluorine and iodine atoms. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea typically involves the reaction of cyclopropylamine with 2-fluoro-4-iodophenyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet regulatory standards.
Chemical Reactions Analysis
1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is used in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and substituted phenyl ring allow it to bind effectively to these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea can be compared with other similar compounds, such as:
1-Cyclopropyl-3-(2-chloro-4-iodophenyl)urea: Similar structure but with a chlorine atom instead of fluorine.
1-Cyclopropyl-3-(2-fluoro-4-bromophenyl)urea: Similar structure but with a bromine atom instead of iodine.
These compounds share similar chemical properties but differ in their reactivity and applications due to the different halogen atoms present .
Properties
IUPAC Name |
1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FIN2O/c11-8-5-6(12)1-4-9(8)14-10(15)13-7-2-3-7/h1,4-5,7H,2-3H2,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJDOJAFIZOJMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=C(C=C(C=C2)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FIN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732730 | |
Record name | N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871700-18-4 | |
Record name | N-Cyclopropyl-N′-(2-fluoro-4-iodophenyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871700-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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